molecular formula C20H28N2O5 B11425016 (2,6-Dimethylpiperidin-1-yl)[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

(2,6-Dimethylpiperidin-1-yl)[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Cat. No.: B11425016
M. Wt: 376.4 g/mol
InChI Key: NSTZUTOUKFVZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2,6-Dimethylpiperidin-1-yl)[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone is a complex organic molecule that features a piperidine ring substituted with dimethyl groups and a methanone group linked to a trimethoxyphenyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylpiperidin-1-yl)[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-hydroxy ketone and an amide.

    Substitution with Trimethoxyphenyl Group: The oxazole ring is then functionalized with a trimethoxyphenyl group through electrophilic aromatic substitution.

    Attachment of the Piperidine Ring: The final step involves the attachment of the piperidine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylpiperidin-1-yl)[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting ketones to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

(2,6-Dimethylpiperidin-1-yl)[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2,6-Dimethylpiperidin-1-yl)[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The trimethoxyphenyl group may also interact with cellular membranes, affecting their properties and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethylpiperidin-1-yl)[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone: is unique due to the presence of both a piperidine ring and an oxazole ring, which confer specific chemical and biological properties. The trimethoxyphenyl group further enhances its potential interactions with biological targets, making it a valuable compound for research and development.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

InChI

InChI=1S/C20H28N2O5/c1-12-7-6-8-13(2)22(12)20(23)18-11-15(21-27-18)14-9-16(24-3)19(26-5)17(10-14)25-4/h9-10,12-13,18H,6-8,11H2,1-5H3

InChI Key

NSTZUTOUKFVZJS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C2CC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.